Montelukast - 158966-92-8

Montelukast

Catalog Number: EVT-275076
CAS Number: 158966-92-8
Molecular Formula: C35H36ClNO3S
Molecular Weight: 586.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Montelukast is a synthetic leukotriene receptor antagonist, specifically targeting the cysteinyl leukotriene receptor 1 (CysLT1). [, , ] It is commonly employed in scientific research as a tool to investigate the role of leukotrienes in various physiological and pathological processes. [, , , , , , ]

Future Directions
  • Personalized Medicine: Investigating the role of genetic variations in predicting individual responses to Montelukast therapy. []

  • Combination Therapies: Exploring the efficacy and safety of combining Montelukast with other medications for treating various conditions. [, ]

  • Non-Respiratory Applications: Expanding research on the potential therapeutic benefits of Montelukast in non-respiratory diseases. [, , ]

  • Mechanism of Action in Specific Cell Types: Further elucidating the detailed mechanisms of action of Montelukast in different cell types and tissues. []

Remdesivir

Relevance: While both montelukast and remdesivir have shown potential antiviral properties, they differ significantly in their primary mechanisms of action and therapeutic targets. Remdesivir directly targets viral RNA polymerase, while montelukast primarily acts as a leukotriene receptor antagonist with potential to inhibit SARS-CoV-2's Main protease (Mpro) and RNA dependent RNA polymerase (RdRp). []

Loratadine

Relevance: Loratadine and montelukast have been investigated for their potential synergistic effects in managing asthma and allergic rhinitis. [, ] Both drugs target different inflammatory mediators involved in these conditions (histamine for loratadine and leukotrienes for montelukast).

Beclomethasone

Relevance: Beclomethasone and montelukast are frequently used in asthma management but differ in their mechanism of action and therapeutic targets. While beclomethasone exerts broad anti-inflammatory effects by modulating gene expression, montelukast specifically targets leukotriene receptors to reduce inflammation and bronchoconstriction. []

Bilastine

Relevance: Bilastine, like loratadine, targets histamine receptors, which are distinct from the leukotriene pathway targeted by montelukast. [] The development of a validated stability-indicating HPTLC method for bilastine and montelukast highlights their combined use in pharmaceutical formulations.

Efavirenz

Relevance: While not structurally related to montelukast, efavirenz is relevant due to the reported case of potential interaction with montelukast, leading to neuropsychiatric disturbances in an HIV patient. [] This potential interaction raises concerns about the combined use of these medications and highlights the need for careful monitoring of patients on both drugs.

Acebrophylline

Relevance: Acebrophylline and montelukast are often prescribed together for the treatment of respiratory conditions like COPD and bronchial asthma. [] This combination targets different aspects of the disease, with acebrophylline focusing on bronchodilation and montelukast on reducing inflammation.

Levocetirizine

Relevance: Similar to loratadine and bilastine, levocetirizine works on histamine pathways, contrasting with montelukast's focus on leukotrienes. [] This difference highlights the potential for combination therapies to address multiple inflammatory pathways in conditions like allergic rhinitis.

Classification and Source

Montelukast is classified as a leukotriene receptor antagonist. It selectively inhibits the cysteinyl leukotriene receptor 1 (CysLT1), which plays a significant role in the pathophysiology of asthma and allergic reactions. Montelukast is marketed under the brand name Singulair by Merck & Co. and has been one of the most prescribed medications for asthma management in the United States, generating significant revenue prior to its patent expiration in 2012 .

Synthesis Analysis

The synthesis of Montelukast has evolved over time to improve efficiency and reduce costs. Several methods have been developed:

  1. Microreactor Method: A recent patent describes a method that utilizes a microreactor for synthesizing Montelukast. The process involves reacting 1-(mercaptomethyl)-cyclopropaneacetic acid with a quinolinediol compound in an organic solvent. The reaction occurs at temperatures between 10°C to 30°C, leading to high yields and purity with minimal by-products .
  2. Traditional Synthesis: Earlier methods involved multiple steps, including the reaction of various intermediates like methyl esters of 1-(mercaptomethyl)-cyclopropaneacetic acid with mesylate compounds under controlled conditions. The use of hazardous reagents has been a concern, prompting ongoing research to find safer alternatives .
  3. Improved Scalable Processes: Recent studies have proposed modifications to existing synthetic routes that minimize impurities and enhance scalability. These methods focus on using inexpensive materials and reducing the environmental impact of the synthesis process .
Molecular Structure Analysis

Montelukast has the following molecular formula: C35_{35}H35_{35}ClNNaO3_3S, with a molecular weight of approximately 608.18 g/mol. Its structure features a cyclopropane ring, a thioether linkage, and a quinoline moiety, which contribute to its biological activity .

Structural Characteristics:

  • Cyclopropane Ring: Provides rigidity to the molecule.
  • Thioether Group: Essential for receptor binding.
  • Chlorinated Quinoline: Enhances lipophilicity and receptor affinity.
Chemical Reactions Analysis

Montelukast undergoes several chemical reactions during its synthesis and degradation:

  • Dehydration: At the tert-alcohol group, leading to olefin formation.
  • Dehalogenation: Potentially affecting stability.
  • Oxidation: The mercapto group can oxidize to form sulfoxides .

These reactions are critical for understanding both the stability of Montelukast in formulations and potential impurities formed during synthesis.

Mechanism of Action

Montelukast exerts its therapeutic effects by selectively blocking the CysLT1 receptor, which mediates inflammatory responses in asthma and allergic rhinitis. By inhibiting this receptor, Montelukast reduces bronchoconstriction, mucus secretion, and vascular permeability associated with leukotriene signaling pathways .

Key Points:

  • Receptor Interaction: Montelukast binds competitively to CysLT1 receptors.
  • Anti-inflammatory Effects: Reduces inflammation in respiratory pathways.
Physical and Chemical Properties Analysis

Montelukast is characterized by several physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol; poorly soluble in water.
  • Stability: Sensitive to light and moisture; requires careful handling during storage .

Relevant Data:

  • Melting Point: Approximately 190°C.
  • pH Range: Optimal pH for stability is between 6.0 to 8.0.
Applications

Montelukast is primarily used in clinical settings for:

  • Asthma Management: Reduces frequency and severity of asthma attacks.
  • Allergic Rhinitis Treatment: Alleviates symptoms such as nasal congestion and sneezing.
  • Exercise-Induced Bronchoconstriction Prevention: Helps patients manage symptoms triggered by physical activity .

In addition to its therapeutic uses, ongoing research explores potential applications in other inflammatory conditions due to its anti-inflammatory properties.

Properties

CAS Number

158966-92-8

Product Name

Montelukast

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid

Molecular Formula

C35H36ClNO3S

Molecular Weight

586.2 g/mol

InChI

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1

InChI Key

UCHDWCPVSPXUMX-TZIWLTJVSA-N

SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O

Solubility

mixes with water (>100 mg/ml, 25 C)
MW 608.17, Hygroscopic, white to off-white powder. Freely sol in ethanol, methanol, water. Practically insol in acetonitrile /Monosodium salt/
8.20e-06 g/L

Synonyms

MK 0476
MK-0476
montelukast
montelukast sodium
Singulair
sodium 1-(((1-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropylacetate

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.